Lenalidomide-acetamido-O-PEG4-C2-Cl

Description

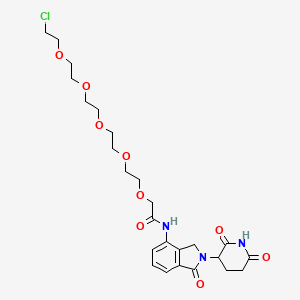

Lenalidomide-acetamido-O-PEG4-C2-Cl is a heterobifunctional degrader building block designed for targeted protein degradation (PROTACs). It consists of three key components:

- E3 ligase ligand: Lenalidomide, which recruits the CRBN E3 ubiquitin ligase.

- Linker: A polyethylene glycol (PEG4) chain conjugated to an acetamido group and a C2 spacer.

- Functional group: A terminal chloride (-Cl) for covalent conjugation to target protein ligands via nucleophilic substitution (e.g., with amines or thiols).

Properties

Molecular Formula |

C25H34ClN3O9 |

|---|---|

Molecular Weight |

556.0 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |

InChI |

InChI=1S/C25H34ClN3O9/c26-6-7-34-8-9-35-10-11-36-12-13-37-14-15-38-17-23(31)27-20-3-1-2-18-19(20)16-29(25(18)33)21-4-5-22(30)28-24(21)32/h1-3,21H,4-17H2,(H,27,31)(H,28,30,32) |

InChI Key |

GEKULAYLJNNUKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCOCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG4-C2-Cl typically involves the following steps:

Activation of Lenalidomide: Lenalidomide is first activated by reacting with an appropriate acylating agent to introduce an acetamido group.

PEGylation: The activated lenalidomide is then reacted with a PEG4 linker to form Lenalidomide-acetamido-O-PEG4.

Chlorination: Finally, the PEGylated compound is chlorinated to introduce the chlorine atom at the terminal position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Using batch reactors for the controlled addition of reagents and monitoring of reaction conditions.

Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG4-C2-Cl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their therapeutic potential .

Scientific Research Applications

Lenalidomide-acetamido-O-PEG4-C2-Cl has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and protein interactions.

Medicine: Investigated for its potential in treating hematological cancers and other diseases.

Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

Lenalidomide-acetamido-O-PEG4-C2-Cl exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . The compound also affects various signaling pathways, enhancing its therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Lenalidomide-acetamido-O-PEG4-C2-Cl with structurally related compounds:

Key Observations:

PEG5: Higher molecular weight (600.06 vs. 518.53 for PEG3) increases solubility but may reduce membrane permeability . PEG3: Shorter linker enhances cell penetration but may limit solubility in aqueous systems.

Functional Groups :

- Chloride (-Cl) : Enables nucleophilic substitution reactions, ideal for stable bond formation with thiols or amines.

- Azide (-N3) : Facilitates click chemistry (e.g., with alkynes) for rapid conjugation .

- Amine (-NH2) : Used for amide bond formation; HCl salt improves stability .

Stability: PEG5 and PEG3 variants require refrigeration (2–8°C) with a 12-month shelf life, while non-PEGylated analogs (e.g., Thalidomide derivatives) need stricter storage (-20°C) .

Performance in Protein Degradation

- PEG4 vs. PEG5 : Longer PEG chains (PEG5) may improve solubility but reduce proteasome engagement efficiency due to increased steric hindrance. PEG4 offers a compromise between solubility and target binding .

- PEG4 vs. PEG3 : Shorter linkers (PEG3) enhance cell permeability but may limit solubility, requiring formulation optimization .

- Chloride vs. Azide : Chloride-terminated compounds form stable covalent bonds, whereas azides enable modular conjugation but require additional reaction steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.